molecular formula C12H12Br2O3 B2652438 (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid CAS No. 937599-20-7

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B2652438
CAS No.: 937599-20-7
M. Wt: 364.033
InChI Key: UKTCOUWLAOESAH-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a prop-2-enoic acid moiety attached to a dibromo-substituted phenyl ring with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Bromination: The starting material, 4-propoxyphenylprop-2-enoic acid, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenylpropanoids with different functional groups replacing the bromine atoms.

Scientific Research Applications

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-dimethylamino)phenyl-1-(naphthalen-1-yl)prop-2-en-1-one
  • 2,5-dibromo-3,4-difluorothiophene

Uniqueness

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a propoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTCOUWLAOESAH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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